3-Amino-2-(2-chlorophenyl)-1,1,1-trifluoropropan-2-ol hydrochloride

描述

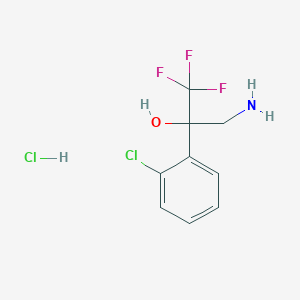

Based on and , the compound likely features:

- Core structure: A propan-2-ol backbone substituted with a 2-chlorophenyl group, three trifluoromethyl (-CF₃) groups, and an amino (-NH₂) moiety.

- Hydrochloride salt: The amino group is protonated, enhancing solubility and stability.

- Key functional groups: The trifluoromethyl group contributes to metabolic stability and lipophilicity, while the chlorophenyl ring may influence receptor binding or pesticidal activity .

属性

IUPAC Name |

3-amino-2-(2-chlorophenyl)-1,1,1-trifluoropropan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClF3NO.ClH/c10-7-4-2-1-3-6(7)8(15,5-14)9(11,12)13;/h1-4,15H,5,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNUUIMSOPLYBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CN)(C(F)(F)F)O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221726-05-1 | |

| Record name | Benzenemethanol, α-(aminomethyl)-2-chloro-α-(trifluoromethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221726-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

生物活性

3-Amino-2-(2-chlorophenyl)-1,1,1-trifluoropropan-2-ol hydrochloride (CAS Number: 1221726-05-1) is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₉H₁₀ClF₃NO

- Molecular Weight : 276.08 g/mol

- Structure : The compound features a trifluoropropanol moiety attached to a chlorophenyl group, which influences its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the cell:

- Microtubule Stabilization : Similar compounds have been studied for their ability to stabilize microtubules, which are critical for cell division and intracellular transport. Stabilization of microtubules can lead to inhibition of cancer cell proliferation and induction of apoptosis in malignant cells .

- Inhibition of Protein Kinases : Some studies suggest that this compound may act as an inhibitor of specific protein kinases involved in cell signaling pathways that regulate cell growth and survival .

- Neuroprotective Effects : There is emerging evidence indicating that compounds with similar structures may exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound:

- Cancer Treatment : A study highlighted the efficacy of microtubule-stabilizing agents in treating various cancers by inducing cell cycle arrest and apoptosis. The compound showed promising results in vitro against breast cancer cell lines .

- Neurodegenerative Diseases : Research on similar compounds indicated potential benefits in models of neurodegenerative diseases such as Alzheimer's. These compounds were found to enhance cognitive function and protect against neuronal loss .

- Antiparasitic Activity : The compound was evaluated for its activity against Trypanosoma brucei, showing significant inhibition at low micromolar concentrations, suggesting its potential as a therapeutic agent for African sleeping sickness .

科学研究应用

Medicinal Chemistry

3-Amino-2-(2-chlorophenyl)-1,1,1-trifluoropropan-2-ol hydrochloride has been studied for its potential use in drug development. Its structural characteristics suggest it could serve as a precursor or intermediate in the synthesis of biologically active compounds.

Case Study: Antiviral Agents

Research indicates that derivatives of this compound exhibit antiviral properties. For instance, modifications to the amino group have led to enhanced activity against certain viral strains, making it a candidate for further exploration as an antiviral agent .

Agrochemicals

The compound's chlorinated phenyl group enhances its efficacy as a pesticide or herbicide. Studies have shown that similar compounds can disrupt the hormonal systems of pests, leading to effective pest control.

Case Study: Insect Growth Regulators

Insect growth regulators (IGRs) derived from structural analogs of this compound have shown promise in controlling agricultural pests without harming beneficial insects. This application highlights the compound's potential in sustainable agriculture practices .

Materials Science

In materials science, this compound is being explored for its properties in polymer synthesis and modification.

Case Study: Polymer Additives

Research has indicated that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. This application is particularly relevant in developing high-performance materials for industrial use .

Summary of Studies

相似化合物的比较

Comparative Data Table

*Similarity scores derived from structural alignment tools or database annotations (e.g., ). †Estimated based on structural divergence from the target compound.

Research Findings and Implications

- Bioactivity : The 2-chlorophenyl group in the target compound may confer pesticidal activity, as seen in cyclanilide () and propiconazole derivatives, where chlorinated aromatics enhance stability and target binding .

- Solubility: The hydrochloride salt form improves aqueous solubility compared to non-ionic analogs like 1,1,1-trichloro-2-methyl-2-propanol ().

- Metabolic Resistance : The -CF₃ group, as in the target compound and analogs, reduces oxidative metabolism, extending half-life in biological systems .

准备方法

General Synthetic Route Overview

Starting Materials : The synthesis often begins with 2-chlorobenzaldehyde or a related chlorinated aromatic precursor.

Introduction of Trifluoromethyl Group : The trifluoromethyl group is introduced via nucleophilic or electrophilic trifluoromethylation reagents, or by using trifluoromethylated building blocks such as trifluoromethyl ketones.

Formation of the Amino Alcohol Core : The amino group and hydroxyl group are typically introduced through reductive amination or aminohydroxylation reactions on the trifluoromethylated intermediate.

Salt Formation : The free base is converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing solubility and stability.

Detailed Synthetic Procedure Example

A representative preparation method, adapted from literature and chemical supplier data, is as follows:

Step 1: Preparation of 2-chlorophenyl trifluoromethyl ketone intermediate

React 2-chlorobenzoyl chloride with trifluoromethylating agents under controlled conditions to yield the corresponding trifluoromethyl ketone.

Step 2: Reductive amination

The trifluoromethyl ketone intermediate is subjected to reductive amination with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen with a catalyst, resulting in the amino alcohol.

Step 3: Hydrochloride salt formation

The amino alcohol is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether) to form the hydrochloride salt, which precipitates out or can be isolated by crystallization.

Alternative Synthetic Approaches

Nucleophilic substitution on trifluoromethylated epoxides : Epoxides bearing trifluoromethyl groups can be opened by amines to form amino alcohols directly.

Use of chiral auxiliaries or catalysts : For enantioselective synthesis, chiral catalysts or auxiliaries may be employed to control stereochemistry at the amino alcohol center.

Data Table Summarizing Preparation Conditions

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| 1. Trifluoromethylation | 2-chlorobenzoyl chloride + CF3 source (e.g., Ruppert-Prakash reagent) | Formation of trifluoromethyl ketone intermediate |

| 2. Reductive amination | Ammonia or amine + NaBH3CN or catalytic hydrogenation | Conversion to amino alcohol intermediate |

| 3. Salt formation | HCl in ethanol or ether | Formation of hydrochloride salt, improved solubility |

Research Findings and Analysis

The presence of the trifluoromethyl group significantly influences the compound’s chemical stability and lipophilicity, which are critical for its biological activity and pharmacokinetic properties.

The hydrochloride salt form is preferred for its enhanced water solubility and ease of handling in laboratory settings.

The synthetic route involving reductive amination is favored due to its mild conditions and high selectivity, minimizing side reactions and maximizing yield.

Alternative methods such as nucleophilic epoxide opening provide routes to stereoselective synthesis, which may be important for applications requiring enantiomerically pure compounds.

The synthetic methods reported are consistent with those used for structurally related trifluoromethylated amino alcohols, indicating a well-established chemical approach.

常见问题

Basic: How can researchers optimize the synthesis of 3-Amino-2-(2-chlorophenyl)-1,1,1-trifluoropropan-2-ol hydrochloride to improve yield and purity?

Methodological Answer:

The synthesis of fluorinated compounds like this requires precise control of reaction conditions. Key steps include:

- Temperature Control : Fluorinated intermediates are highly reactive; maintaining low temperatures (e.g., 0–5°C) during exothermic steps prevents side reactions .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of chlorophenyl and trifluoromethyl groups, improving reaction homogeneity .

- Purification Techniques : Use column chromatography with silica gel or preparative HPLC to isolate the hydrochloride salt. Monitor purity via GC-MS or NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。